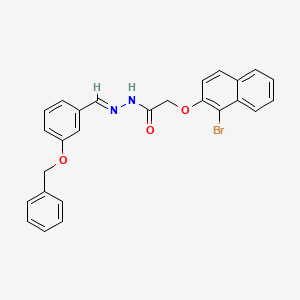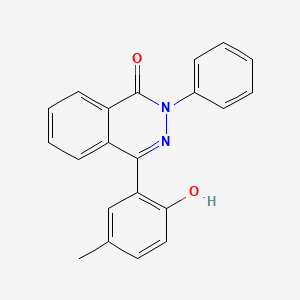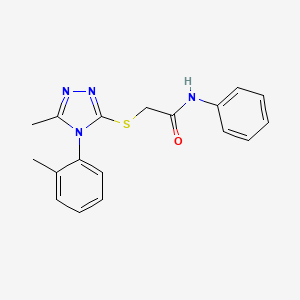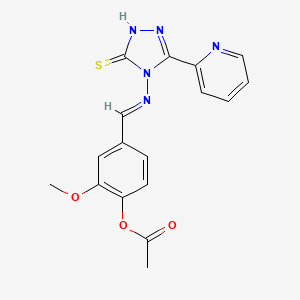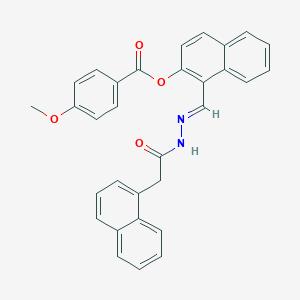
2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including allyloxy, benzoyl, carbohydrazonoyl, bromophenyl, and chlorobenzoate, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Allyloxybenzoyl Intermediate
Reactants: 4-hydroxybenzaldehyde and allyl bromide.
Conditions: Basic conditions using potassium carbonate in acetone.
Reaction: The hydroxyl group of 4-hydroxybenzaldehyde reacts with allyl bromide to form 4-(allyloxy)benzaldehyde.
-
Synthesis of the Carbohydrazonoyl Intermediate
Reactants: 4-(allyloxy)benzaldehyde and hydrazine hydrate.
Conditions: Reflux in ethanol.
Reaction: The aldehyde group of 4-(allyloxy)benzaldehyde reacts with hydrazine hydrate to form 4-(allyloxy)benzoyl hydrazone.
-
Formation of the Final Compound
Reactants: 4-(allyloxy)benzoyl hydrazone, 4-bromobenzoyl chloride, and 2-chlorobenzoic acid.
Conditions: Use of a coupling agent like dicyclohexylcarbodiimide (DCC) in dichloromethane.
Reaction: The hydrazone reacts with 4-bromobenzoyl chloride and 2-chlorobenzoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the allyloxy group to form corresponding aldehydes or carboxylic acids.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Mild to strong reducing conditions.
Products: Reduction of the benzoyl group to form alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride.
Conditions: Anhydrous conditions.
Products: Substitution of the allyloxy group with halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
科学的研究の応用
Chemistry
In chemistry, 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate can be used as a precursor for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets. Its structural complexity allows it to serve as a model compound in biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It could also be used in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The allyloxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl and chlorobenzoate groups can engage in halogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is unique due to the presence of both bromophenyl and chlorobenzoate groups. This combination of functional groups provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.
特性
CAS番号 |
765275-40-9 |
|---|---|
分子式 |
C24H18BrClN2O4 |
分子量 |
513.8 g/mol |
IUPAC名 |
[4-bromo-2-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H18BrClN2O4/c1-2-13-31-19-10-7-16(8-11-19)23(29)28-27-15-17-14-18(25)9-12-22(17)32-24(30)20-5-3-4-6-21(20)26/h2-12,14-15H,1,13H2,(H,28,29)/b27-15+ |
InChIキー |
RGZJSRQNMSZJQU-JFLMPSFJSA-N |
異性体SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
正規SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)

![N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012870.png)


